1-(2-chloro-4-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole
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Overview
Description
1-(2-chloro-4-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 2-chloro-4-fluorobenzyl group and two 2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with 3,5-bis(2-methylphenyl)pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-4-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of different functionalized pyrazoles.
Scientific Research Applications
1-(2-chloro-4-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloro-4-fluorobenzyl)-5-(2-methylphenyl)-2H-tetrazole
- 1-(2-chloro-4-fluorobenzyl)-4-(2-fluorobenzoyl)piperazine
- 1-(2-chloro-4-fluorobenzyl)-2-methylindoline
Uniqueness
1-(2-chloro-4-fluorobenzyl)-3,5-bis(2-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H20ClFN2 |
---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]-3,5-bis(2-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H20ClFN2/c1-16-7-3-5-9-20(16)23-14-24(21-10-6-4-8-17(21)2)28(27-23)15-18-11-12-19(26)13-22(18)25/h3-14H,15H2,1-2H3 |
InChI Key |
DUIJQKSRFOZYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2CC3=C(C=C(C=C3)F)Cl)C4=CC=CC=C4C |
Origin of Product |
United States |
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